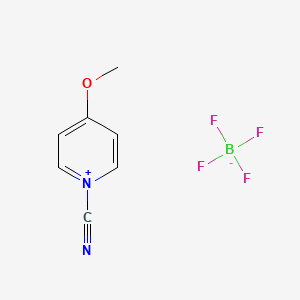
4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is a chemical compound with the molecular formula C8H10BF4N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly significant due to its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate typically involves the reaction of 4-methoxypyridine with cyanogen bromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate exerts its effects involves its interaction with nucleophilic sites on target molecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various synthetic and biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine;tetrafluoroborate: Similar in structure but with a dimethylamino group instead of a methoxy group.
4-Cyanopyridine;tetrafluoroborate: Contains a cyano group instead of a methoxy group.
4-Methoxypyridine;tetrafluoroborate: Lacks the carbonitrile group.
Uniqueness
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is unique due to its combination of a methoxy group and a carbonitrile group, which imparts distinct reactivity and makes it a versatile reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H7BF4N2O |
|---|---|
Poids moléculaire |
221.95 g/mol |
Nom IUPAC |
4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-2-4-9(6-8)5-3-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 |
Clé InChI |
LNNMBIDDCAEWQH-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.COC1=CC=[N+](C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


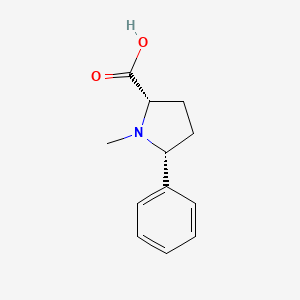
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
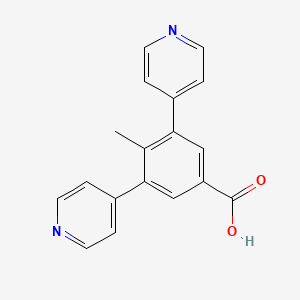
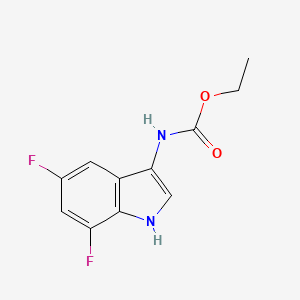
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
amine](/img/structure/B15051962.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
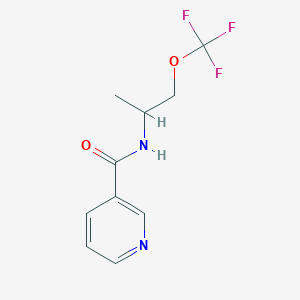
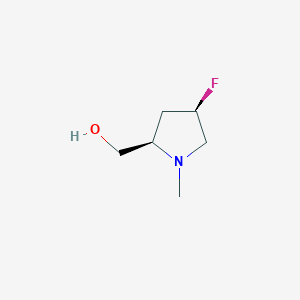
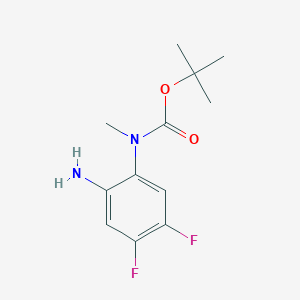
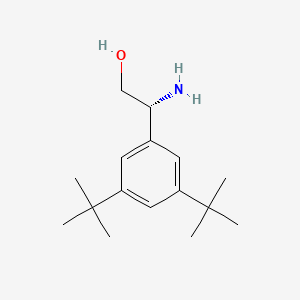
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
